2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of approximately 393.28 g/mol. The compound contains several functional groups, including a pyrimidine ring, sulfanyl groups, and chlorobenzyl moieties, which contribute to its chemical properties and biological activities .
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether typically involves multi-step organic reactions. The general approach may include:
Technical parameters such as temperature, reaction time, and solvent choice (e.g., tetrahydrofuran or dimethylformamide) are critical for optimizing yield and purity .
The molecular structure of 2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether can be depicted as follows:
InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(25-11-12-2-4-13(19)5-3-12)22-17(16)24-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3
COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl
This structure indicates a complex arrangement with multiple aromatic rings and functional groups that influence its reactivity and interactions in biological systems .
The compound exhibits a variety of chemical reactions typical for organosulfur compounds:
These reactions are essential for exploring the compound's potential applications in pharmaceuticals .
The mechanism of action for 2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether is primarily related to its interactions with biological targets:
Further research is required to elucidate the precise mechanisms involved in its biological activity .
The physical properties of 2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether include:
Chemical properties include:
The compound has various applications in scientific research:
Research continues to explore its full range of applications across different fields .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: